MONOSULFURON ESTER
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Overview
Description
Monosulfuron ester is a novel sulfonylurea herbicide known for its potent selectivity in controlling various weeds such as goosefoot and climbing bindweed . This compound is part of the sulfonylurea family, which is widely recognized for its effectiveness in agricultural weed management.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of monosulfuron ester typically involves the reaction of a sulfonylurea precursor with an appropriate esterifying agent under controlled conditions. The process often requires the use of solvents like acetonitrile and catalysts to facilitate the reaction .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes steps such as esterification, purification, and crystallization to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: Monosulfuron ester undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under mild to moderate conditions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Monosulfuron ester has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of sulfonylurea herbicides and their environmental behavior.
Biology: Research has shown its potential in studying plant physiology and weed resistance mechanisms.
Medicine: Although primarily an herbicide, its structural analogs are explored for potential pharmaceutical applications.
Industry: It is used in the development of new herbicidal formulations and agricultural practices.
Mechanism of Action
Monosulfuron ester exerts its herbicidal effects by inhibiting the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in plants. This inhibition leads to the accumulation of toxic intermediates and ultimately causes plant death. The molecular targets include the ALS enzyme and associated metabolic pathways .
Comparison with Similar Compounds
Monosulfuron: A closely related compound with similar herbicidal properties.
Other Sulfonylureas: Compounds like metsulfuron-methyl and chlorsulfuron share structural similarities and herbicidal mechanisms.
Uniqueness: Monosulfuron ester stands out due to its specific ester functional group, which can influence its environmental behavior and degradation pathways. This unique feature makes it a subject of interest in studies related to herbicide persistence and soil interaction .
Properties
Molecular Formula |
C14H14N4O5S |
---|---|
Molecular Weight |
350.35 g/mol |
IUPAC Name |
methyl 2-[(4-methylpyrimidin-2-yl)carbamoylsulfamoyl]benzoate |
InChI |
InChI=1S/C14H14N4O5S/c1-9-7-8-15-13(16-9)17-14(20)18-24(21,22)11-6-4-3-5-10(11)12(19)23-2/h3-8H,1-2H3,(H2,15,16,17,18,20) |
InChI Key |
VGBNSONMEGTIDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)NC(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)OC |
Origin of Product |
United States |
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